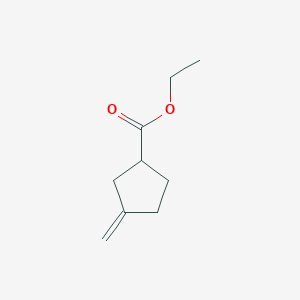

Ethyl 3-methylenecyclopentanecarboxylate

Description

Ethyl 3-methylenecyclopentanecarboxylate (CAS: Not explicitly provided; structurally analogous to mthis compound, CAS 37575-80-7 ) is a cyclopentane derivative featuring a methylene group at the 3-position and an ethyl ester substituent. This compound belongs to the class of cyclopentanecarboxylates, which are widely used in organic synthesis, pharmaceutical intermediates, and agrochemical research. Its reactivity is influenced by the conjugated system formed by the methylene group and the ester functionality, making it a versatile substrate for Diels-Alder reactions, hydrogenation, or nucleophilic additions .

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethyl 3-methylidenecyclopentane-1-carboxylate |

InChI |

InChI=1S/C9H14O2/c1-3-11-9(10)8-5-4-7(2)6-8/h8H,2-6H2,1H3 |

InChI Key |

DVGHPTYHGJDBBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(=C)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 3-methylenecyclopentanecarboxylate, highlighting differences in substituents, physicochemical properties, and hazards:

Detailed Analysis of Key Differences

Physicochemical Properties

- Volatility : Ethyl esters generally exhibit lower volatility than methyl analogs due to higher molecular weight. For example, mthis compound may evaporate more readily than its ethyl counterpart .

- Polarity : The 3-oxo group in ethyl 3-oxocyclopentanecarboxylate increases polarity, enhancing solubility in polar solvents compared to the methylene derivative .

Toxicity and Handling

- Methyl 3-aminocyclopentanecarboxylate poses significant risks (H302, H315, H319) due to acute oral toxicity and irritancy, requiring stringent PPE during handling . In contrast, ethyl cyclopentanecarboxylate lacks reported hazards, suggesting safer handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.